molecular formula C11H17NO3 B2722420 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid CAS No. 1550701-42-2

3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid

Cat. No.: B2722420
CAS No.: 1550701-42-2
M. Wt: 211.261
InChI Key: UDAWWLYQCCXVEH-UHFFFAOYSA-N
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Description

3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This compound is characterized by the presence of a tert-butyl group, a methyl group, and a propanoic acid moiety attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butyl acetoacetate with an appropriate amine, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The oxazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (e.g., bromine, chlorine) or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-4-methyl-1,3-oxazole: Lacks the propanoic acid moiety, which may affect its reactivity and applications.

    3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid: Similar structure but with an acetic acid group instead of propanoic acid, potentially leading to different chemical and biological properties.

    2,4-Dimethyl-1,3-oxazole: Lacks the tert-butyl group, which can influence its stability and reactivity.

Uniqueness

3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the tert-butyl group provides steric hindrance, potentially enhancing the compound’s stability. The propanoic acid moiety introduces acidity, allowing for interactions with bases and other nucleophiles. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-7-8(5-6-9(13)14)15-10(12-7)11(2,3)4/h5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAWWLYQCCXVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C(C)(C)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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